molecular formula C13H16N2 B1601848 3-(Piperidin-3-YL)-1H-indole CAS No. 204687-20-7

3-(Piperidin-3-YL)-1H-indole

Cat. No. B1601848
M. Wt: 200.28 g/mol
InChI Key: NSTKAVLBVZXAHE-UHFFFAOYSA-N
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Description

“3-(Piperidin-3-YL)-1H-indole” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine-containing compounds can be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

Piperidines can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimalarial Activity

  • Exploring Antimalarial Chemotypes : 3-(Piperidin-3-YL)-1H-indole derivatives have been synthesized and evaluated for antimalarial activity. A compound identified in this series showed promising activity against drug-resistant and sensitive strains of Plasmodium falciparum, suggesting potential as a new chemotype for antimalarial drugs (Santos et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Indole derivatives, including 3-(Piperidin-3-YL)-1H-indole, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated high inhibition efficiency, providing insights into their potential industrial applications (Verma et al., 2016).

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis of new chiral 3-(Piperidin-3-YL)-1H-indole derivatives. These studies include exploring stereochemistry and molecular structure, contributing to the understanding of this compound's potential in various applications (Król et al., 2022).

Pharmacology

  • Cannabinoid CB1 Receptor Modulation : Some indole derivatives, including those related to 3-(Piperidin-3-YL)-1H-indole, have been investigated for their pharmacological properties. These compounds have shown allosteric modulation of the cannabinoid CB1 receptor, indicating potential therapeutic applications (Price et al., 2005).

Antitumor and Anti-Inflammatory Activities

  • Antitumor and Anti-Inflammatory Properties : Research on dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, related to 3-(Piperidin-3-YL)-1H-indole, has revealed anti-tumor and anti-inflammatory properties. These findings provide a basis for further investigation into their therapeutic potential (Girgis, 2009).

Safety And Hazards

While the specific safety and hazards of “3-(Piperidin-3-YL)-1H-indole” are not mentioned in the search results, it’s generally recommended to avoid breathing mist, gas or vapours of chemical compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidine derivatives continue to be an area of active research, with more than 7000 piperidine-related papers published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-piperidin-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14-15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTKAVLBVZXAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572284
Record name 3-(Piperidin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-3-YL)-1H-indole

CAS RN

204687-20-7
Record name 3-(Piperidin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the 3-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole obtained in Example 28 and 10% palladium on carbon in a mixture of formic acid and methanol is stirred at room temperature for 3 days and filtered through celite. The celite is washed with methanol. The filtrates are combined and concentrated in vacuo to afford the title product, identified by HPLC and mass spectral analyses.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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